1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)-

描述

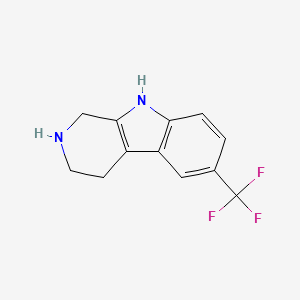

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- is a β-carboline derivative characterized by a tetracyclic indole framework fused with a pyridine ring. The trifluoromethyl (-CF₃) group at position 6 distinguishes it from related compounds. This substituent is known for enhancing metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research .

属性

CAS 编号 |

78832-75-4 |

|---|---|

分子式 |

C12H11F3N2 |

分子量 |

240.22 g/mol |

IUPAC 名称 |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C12H11F3N2/c13-12(14,15)7-1-2-10-9(5-7)8-3-4-16-6-11(8)17-10/h1-2,5,16-17H,3-4,6H2 |

InChI 键 |

ARSOLVYIDIMCMN-UHFFFAOYSA-N |

规范 SMILES |

C1CNCC2=C1C3=C(N2)C=CC(=C3)C(F)(F)F |

产品来源 |

United States |

科学研究应用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole alkaloids, including this compound, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound and its derivatives are investigated for potential therapeutic applications, including the treatment of neurological disorders and inflammation.

Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

作用机制

The mechanism by which 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological system and the specific derivative being studied.

相似化合物的比较

Substituent Impact Analysis:

- Electron-Withdrawing Groups (e.g., -CF₃, -CCl₃): Improve metabolic stability and binding affinity to hydrophobic targets. The -CF₃ group may confer greater selectivity compared to halogens like -CCl₃ .

- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility and antioxidant activity, as seen in harmine analogs from Peganum harmala .

- Aromatic Substituents (e.g., 3-pyridinyl): Increase polar surface area (PSA), influencing blood-brain barrier penetration .

生物活性

1H-Pyrido(3,4-b)indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- is notable for its potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure

The compound features a pyrido[3,4-b]indole core structure with a tetrahydro configuration and a trifluoromethyl substituent at the 6-position. This unique structural arrangement is essential for its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that various pyrido[3,4-b]indole derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting the growth of cells with mutant and wild-type epidermal growth factor receptor (EGFR) .

- Key Findings:

Antiviral Activity

The antiviral properties of related indole compounds have also been explored. A study highlighted the effectiveness of certain indole derivatives in inhibiting viral entry mechanisms, particularly against HIV and enteroviruses .

- Activity Metrics:

Structure-Activity Relationship (SAR)

The efficacy of pyrido[3,4-b]indole derivatives can be largely attributed to their structural modifications. Structure-activity relationship studies have been pivotal in identifying the most effective substitutions on the indole core.

| Compound | Substituent | GI50 (nM) | IC50 (nM) |

|---|---|---|---|

| 5c | m-piperidin-1-yl | 47 | 68-85 |

| 5d | piperidin-1-yl | Not specified | Not specified |

| 7a | H | 54 | Not specified |

| 7b | p-piperidin-1-yl | 57 | Not specified |

Case Studies

Several case studies illustrate the biological activity of pyrido[3,4-b]indoles:

- Antiproliferative Screening : A series of pyrido[3,4-b]indoles were screened against various cancer cell lines. The most potent compounds were identified based on their GI50 and IC50 values.

- Antiviral Efficacy : Compounds were tested for their ability to inhibit viral replication in vitro. Results indicated that specific modifications significantly enhanced antiviral potency without increasing cytotoxicity.

准备方法

Synthesis of 5-Trifluoromethyltryptamine

The indole nucleus of the tryptamine must bear a trifluoromethyl group at the 5-position to yield the 6-trifluoromethyl substituent post-cyclization. The Büchi-Mak method provides a robust route to substituted tryptamines:

- Nitro-olefination : 5-Trifluoromethylindole undergoes Friedel-Crafts alkylation with nitroethylene to form 3-(2-nitrovinyl)-5-(trifluoromethyl)-1H-indole.

- Reduction : Lithium aluminum hydride (LiAlH4) reduces the nitrovinyl group to a primary amine, yielding 5-(trifluoromethyl)tryptamine.

This two-step process achieves moderate yields (50–65%) and requires rigorous purification via flash chromatography to isolate the tryptamine.

Cyclization via Pictet-Spengler Reaction

The trifluoromethyltryptamine reacts with formaldehyde under acidic conditions to form the tetrahydro-β-carboline core. Key catalytic systems include:

| Acid Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Citric acid | Water | 60°C | 24 h | 65% | |

| Acetic acid | Glacial HOAc | 100°C | 12 h | 72% | |

| l-Tartaric acid | Methanol | Reflux | 18 h | 58% |

The aqueous citric acid method offers a greener alternative, minimizing organic solvent use while maintaining efficiency. Microwave-assisted reactions (e.g., 100°C, 30 min) can further enhance yields to ~75% by accelerating imine formation.

Alternative Synthetic Routes

Reductive Amination

Primary amines can be alkylated using reductive amination protocols. For example, reacting 6-trifluoromethyl-1H-indole-3-ethylamine with ketones in the presence of sodium cyanoborohydride yields N-alkylated intermediates, which undergo cyclization under acidic conditions.

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

Analytical Validation

Pharmacological Context and Modifications

The tetrahydro-β-carboline scaffold exhibits affinity for neurological targets (e.g., TRPV1, BACE1). Introducing electron-withdrawing groups like CF3 enhances metabolic stability and binding potency. For instance, 6g (a TRPV1 antagonist) demonstrates IC50 = 2.4 μM against capsaicin-induced activation, underscoring the pharmacophore’s versatility.

常见问题

Q. How to interpret conflicting NMR data for diastereomers or tautomeric forms?

- Methodological Answer :

- Variable temperature NMR : Identify tautomers by observing signal coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆) .

- Chiral derivatization : Use Mosher’s acid to assign absolute configuration of stereocenters .

Tables for Key Data

Table 2 : Comparative Biological Activities of Selected Derivatives

| Compound | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 6-CF₃ derivative | Anticancer (MCF-7) | 1.2 µM | |

| 6-MeO derivative | Antioxidant (DPPH) | 18 µM | |

| 6-NO₂ derivative | Antibacterial | MIC = 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。